![molecular formula C14H10F3N5O2S B2759568 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 877630-00-7](/img/structure/B2759568.png)
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the trifluoromethyl group through a series of reactions. The thioacetamide moiety is then added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to the corresponding pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity, while the pyrazolo[3,4-d]pyrimidin-4-one core interacts with the active site of the target molecule. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidin-4-one core. Similar compounds include other pyrazolo[3,4-d]pyrimidines and thioacetamides, but the presence of the trifluoromethyl group sets it apart in terms of reactivity and biological activity.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives
Thioacetamide derivatives
Trifluoromethyl-substituted heterocycles
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)7-2-1-3-8(4-7)19-10(23)6-25-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVGUIUBLYPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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